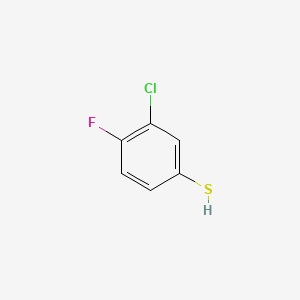

3-Chloro-4-fluorothiophenol

Description

The exact mass of the compound 3-Chloro-4-fluorothiophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-fluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSHSIFYTWIGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370154 | |

| Record name | 3-Chloro-4-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-23-6 | |

| Record name | 3-Chloro-4-fluorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorothiophenol

Introduction

3-Chloro-4-fluorothiophenol is a halogenated aromatic thiol of significant interest to researchers and professionals in drug development and materials science.[1] Its unique molecular architecture, featuring a reactive thiol group and a benzene ring substituted with both chlorine and fluorine atoms, makes it a valuable and versatile building block for synthesizing complex molecules.[2] The presence of halogens can modulate critical physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, while the thiol group serves as a nucleophilic handle for constructing carbon-sulfur bonds.[3]

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-chloro-4-fluorothiophenol. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental choices. We will explore two robust and field-proven synthetic strategies: the diazotization of 3-chloro-4-fluoroaniline and the reduction of 3-chloro-4-fluorobenzenesulfonyl chloride. Each section includes detailed, step-by-step protocols, workflow visualizations, and a comparative analysis to guide researchers in selecting the most appropriate method for their laboratory and application needs.

Physicochemical and Safety Data

A clear understanding of the physical properties and hazards of 3-chloro-4-fluorothiophenol is essential for its safe handling and application. The compound is a colorless to light yellow liquid known for its potent, unpleasant odor, a characteristic common to thiophenols.[2][4][5]

| Property | Value | Reference(s) |

| CAS Number | 60811-23-6 | [4][5][6] |

| Molecular Formula | C₆H₄ClFS | [4][5] |

| Molecular Weight | 162.61 g/mol | [4][7] |

| Appearance | Clear colorless to light yellow liquid | [4][6] |

| Boiling Point | 70 °C (at 2 mmHg) | [4][5] |

| Density | ~1.375 g/cm³ | [4][5] |

| pKa | 5.63 ± 0.10 (Predicted) | [4][5] |

| Solubility | Sparingly soluble in water (0.014 g/L at 25°C) | [2][4][5] |

| Hazard Codes | Xn, Xi (Harmful, Irritant) | [4][5] |

| Hazard Notes | Irritant, Stench | [4][5] |

Safety & Handling: Due to its irritant nature and strong stench, all manipulations of 3-chloro-4-fluorothiophenol must be performed in a well-ventilated chemical fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

Core Synthetic Strategies

The synthesis of 3-chloro-4-fluorothiophenol can be effectively achieved via two primary pathways, each starting from a different commercially available precursor. The choice between these routes often depends on factors such as starting material cost, scalability, and tolerance for specific reagents or intermediates.

Route 1: Synthesis from 3-Chloro-4-fluoroaniline via Diazotization

This classical approach leverages the conversion of a primary aromatic amine into a versatile diazonium salt intermediate, which is then reacted with a sulfur source.[8] The starting material, 3-chloro-4-fluoroaniline, is a key intermediate in the pharmaceutical industry, particularly for fluoroquinolone antibiotics, and is readily prepared by the reduction of 3-chloro-4-fluoronitrobenzene.[9][10][11]

The core of this strategy is the diazotization reaction, where the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[12][13] The low temperature is critical to prevent the premature decomposition of this thermally unstable intermediate.[13] The subsequent introduction of the thiol group can be achieved by reacting the diazonium salt with various sulfur-containing nucleophiles, such as potassium ethyl xanthate, followed by hydrolysis.[8]

Caption: Workflow for the synthesis of 3-chloro-4-fluorothiophenol via sulfonyl chloride reduction.

Part A: Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride (General procedure) (Note: This reaction requires careful handling of chlorosulfonic acid, which is highly corrosive. The starting material for this specific isomer would likely be 1-chloro-2-fluorobenzene, with regioselectivity being a key consideration.)

Part B: Reduction of 3-Chloro-4-fluorobenzenesulfonyl Chloride [14][15][16]1. To a solution of 3-chloro-4-fluorobenzenesulfonyl chloride (2.30 g, 0.01 mol) in toluene (30 mL) in a round-bottom flask, add triphenylphosphine (3.15 g, 0.012 mol). 2. Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5-30 minutes. 3. Upon completion, cool the reaction mixture to room temperature. The by-product, triphenylphosphine oxide, is more polar than the desired thiophenol. 4. Filter the reaction mixture through a short pad of silica gel, eluting with hexanes to separate the product from the polar by-product. 5. Concentrate the filtrate under reduced pressure to remove the solvent. 6. Further purify the resulting oil by vacuum distillation to obtain 3-chloro-4-fluorothiophenol.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Diazotization | Route 2: Sulfonyl Chloride Reduction |

| Starting Material | 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluorobenzenesulfonyl Chloride |

| Key Intermediate | Thermally unstable diazonium salt | Stable sulfonyl chloride |

| Reaction Conditions | Requires strict low-temperature control (0-5 °C) | Generally requires reflux temperatures |

| Reagent Hazards | Diazonium salts can be explosive if isolated | Chlorosulfonic acid (if prepared in-house) is highly corrosive |

| By-products | Inorganic salts, nitrogen gas | Triphenylphosphine oxide (can be removed via chromatography) |

| Scalability | Well-established for industrial scale | Suitable for both lab and industrial scale |

| Overall Yield | Moderate to good | Generally good to excellent |

Conclusion

The synthesis of 3-chloro-4-fluorothiophenol is readily achievable through well-established organic transformations. The two primary strategies—diazotization of the corresponding aniline and reduction of the sulfonyl chloride—both offer reliable pathways to this important pharmaceutical intermediate. [4][5]The diazotization route, while requiring careful temperature control, utilizes a common and accessible starting material. [9][12]The sulfonyl chloride reduction route often provides high yields and cleaner reactions, particularly when using triphenylphosphine as the reducing agent. [14]The selection of a specific protocol will ultimately be guided by the researcher's access to starting materials, scale of the reaction, and available equipment. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize 3-chloro-4-fluorothiophenol for applications in drug discovery and beyond.

References

- Benchchem. (n.d.). Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline.

- ChemicalBook. (n.d.). 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6.

- Guidechem. (n.d.). 3-CHLORO-4-FLUOROTHIOPHENOL 60811-23-6 wiki.

- Chongqing Chemdad Co., Ltd. (n.d.). 3-CHLORO-4-FLUOROTHIOPHENOL.

- Google Patents. (n.d.). WO2002030883A1 - Process for the preparation of thiophenols.

- Xu, H.-J., et al. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. J. Org. Chem., 76, 2296-2300.

- Thermo Scientific Chemicals. (n.d.). 3-Chloro-4-fluorothiophenol, 97%.

- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.

- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).

- Benchchem. (n.d.). Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry.

- Alachem Co., Ltd. (n.d.). 60811-23-6 | 3-Chloro-4-fluorothiophenol.

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

- Taylor & Francis. (1989). Reduction of Sulfonyl Chlorides to Thiols.

- National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.

- Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides.

- Benchchem. (n.d.). A Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol.

- Google Patents. (n.d.). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.

- ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.

- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.

- Medium. (n.d.). The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development.

- Guidechem. (n.d.). What is the preparation method of 3-Chloro-4-fluoroaniline? - FAQ.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Semantic Scholar. (n.d.). PREPARATION OF 3-CHLORO-4-FLUOROANILINE.

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6 [m.chemicalbook.com]

- 5. 3-CHLORO-4-FLUOROTHIOPHENOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. A10856.06 [thermofisher.com]

- 7. 60811-23-6 | 3-Chloro-4-fluorothiophenol - Alachem Co., Ltd. [alachem.co.jp]

- 8. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

An In-Depth Technical Guide to the Laboratory-Scale Preparation of 3-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 3-chloro-4-fluorothiophenol, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary focus of this document is the robust and well-established Leuckart thiophenol reaction, proceeding from the readily available starting material, 3-chloro-4-fluoroaniline.[2][3][4][5][6] This guide provides a thorough examination of the underlying chemical principles, a detailed, step-by-step experimental protocol, and essential safety and handling information. The content is designed to equip researchers and scientists with the necessary knowledge for the successful and safe laboratory-scale preparation of this versatile compound.

Introduction

3-Chloro-4-fluorothiophenol is a halogenated aromatic thiol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups, allows for selective functionalization and the introduction of these moieties into more complex molecules. This compound is of significant interest to the pharmaceutical and agrochemical industries due to its utility in the synthesis of a wide range of biologically active compounds.[1]

The preparation of aryl thiols, such as 3-chloro-4-fluorothiophenol, can be achieved through various synthetic routes. A common and effective method is the Leuckart thiophenol reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a xanthate and subsequent hydrolysis.[2][3][4][5][6] This method is particularly advantageous as it often proceeds with good yields and utilizes readily accessible starting materials.

Synthetic Pathway: The Leuckart Thiophenol Reaction

The synthesis of 3-chloro-4-fluorothiophenol from 3-chloro-4-fluoroaniline via the Leuckart reaction can be conceptually divided into three key stages:

-

Diazotization: 3-Chloro-4-fluoroaniline is converted to its corresponding diazonium salt. This is achieved by reacting the aniline with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7]

-

Xanthate Formation and Decomposition: The in situ generated diazonium salt is then reacted with a potassium alkyl xanthate. This leads to the formation of an aryl xanthate intermediate. Gentle warming of this intermediate in a slightly acidic cuprous medium facilitates its decomposition.[2][3][4][6]

-

Hydrolysis: The final step involves the alkaline hydrolysis of the aryl xanthate to yield the desired 3-chloro-4-fluorothiophenol.[2][3][4][5]

The overall transformation is depicted in the following reaction scheme:

Caption: Synthetic pathway for 3-chloro-4-fluorothiophenol.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 3-chloro-4-fluorothiophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-4-fluoroaniline | 145.57 | 14.56 g | 0.10 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 25 mL | ~0.30 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Potassium Ethyl Xanthate | 160.29 | 17.63 g | 0.11 |

| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.30 |

| Diethyl Ether | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Deionized Water | - | As needed | - |

| Ice | - | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Part 1: Diazotization of 3-Chloro-4-fluoroaniline

-

In the 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine 3-chloro-4-fluoroaniline (14.56 g, 0.10 mol) and a mixture of concentrated hydrochloric acid (25 mL) and deionized water (100 mL).

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (30 mL).

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt should be kept cold for the next step.

Part 2: Formation and Decomposition of the Aryl Xanthate

-

In a separate beaker, dissolve potassium ethyl xanthate (17.63 g, 0.11 mol) in deionized water (50 mL).

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with continuous stirring. A yellow to orange precipitate of the aryl xanthate should form.

-

Gently warm the reaction mixture to 50-60 °C using a heating mantle. Nitrogen gas will be evolved as the diazonium group is displaced. Continue warming and stirring until the evolution of gas ceases (typically 1-2 hours).

Part 3: Hydrolysis and Isolation of 3-Chloro-4-fluorothiophenol

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (12.0 g, 0.30 mol) in deionized water (50 mL) to the mixture to hydrolyze the xanthate.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation. The boiling point of 3-chloro-4-fluorothiophenol is reported to be 68-70 °C at 2 mmHg.[8]

Caption: Experimental workflow for the synthesis of 3-chloro-4-fluorothiophenol.

Safety and Handling

Hazard Identification:

-

3-Chloro-4-fluorothiophenol is a toxic compound.[8] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][8][9] May cause respiratory irritation.[8][9]

-

The starting material, 3-chloro-4-fluoroaniline, is also toxic and should be handled with care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage.

-

Diethyl ether is extremely flammable.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, a laboratory coat, and splash-proof safety goggles at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

Handling and Storage:

-

Store 3-chloro-4-fluorothiophenol in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents and strong bases.

Emergency Procedures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If swallowed: Immediately call a poison center or doctor.[8]

-

In case of fire: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish.

Characterization of 3-Chloro-4-fluorothiophenol

The identity and purity of the synthesized 3-chloro-4-fluorothiophenol should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₄ClFS[8][10][11] |

| Molecular Weight | 162.61 g/mol [8][10][11] |

| Appearance | Clear colorless to pale yellow liquid[12] |

| Boiling Point | 68-70 °C / 2 mmHg[8] |

| Refractive Index | 1.5705-1.5755 @ 20°C[12][13] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR will show a characteristic signal for the fluorine atom.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic S-H stretching vibration.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

Conclusion

This technical guide provides a comprehensive overview of the preparation of 3-chloro-4-fluorothiophenol via the Leuckart thiophenol reaction. By following the detailed experimental protocol and adhering to the safety precautions outlined, researchers can safely and efficiently synthesize this important chemical intermediate. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

References

-

Wikipedia. Leuckart thiophenol reaction. [Link]

-

Merck Index. Leuckart Thiophenol Reaction. [Link]

-

Merck Index. Leuckart Thiophenol Reaction. [Link]

-

Organic Chemistry Portal. Leuckart Thiophenol Reaction. [Link]

-

Expertsmind.com. Leuckart thiophenol reaction Assignment Help. [Link]

- Google Patents. Purification of thiophenols by treatment with aluminum and magnesium alkoxides.

-

MDPI. Removal of Thiophenol from Water Using Sepiolite. [Link]

- Google Patents.

-

Organic Chemistry Portal. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. [Link]

-

Alachem Co., Ltd. 60811-23-6 | 3-Chloro-4-fluorothiophenol. [Link]

- Google Patents.

-

ACS Publications. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. [Link]

-

Organic Syntheses. THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. [Link]

-

ResearchGate. Preparation of aniline derivatives from aryl halides in the presence of catalytic amounts of MCM-41-dtz-Pd. [Link]

-

ResearchGate. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. [Link]

- Google Patents.

-

ACS Publications. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. [Link]

-

PubChem. 3-Chlorothiophenol. [Link]

- Google Patents.

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Semantic Scholar. PREPARATION OF 3-CHLORO-4-FLUOROANILINE. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 3. Leuckart Thiophenol Reaction [drugfuture.com]

- 4. Leuckart Thiophenol Reaction [drugfuture.com]

- 5. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 6. expertsmind.com [expertsmind.com]

- 7. benchchem.com [benchchem.com]

- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 60811-23-6 | 3-Chloro-4-fluorothiophenol - Alachem Co., Ltd. [alachem.co.jp]

- 11. scbt.com [scbt.com]

- 12. 3-Chloro-4-fluorothiophenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-4-fluorothiophenol (CAS No. 60811-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorothiophenol is a halogenated aromatic thiol that serves as a critical and versatile building block in the synthesis of complex organic molecules. With the CAS registration number 60811-23-6, this compound is particularly valuable in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a thiol group for nucleophilic reactions alongside chloro and fluoro substituents that modulate electronic properties and metabolic stability, makes it a sought-after intermediate for introducing the 3-chloro-4-fluorophenylthio moiety into target structures. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, analytical methods, and safety protocols, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectral Properties

The distinct physical and chemical characteristics of 3-Chloro-4-fluorothiophenol are fundamental to its handling, storage, and application in synthesis. It typically appears as a clear, colorless to light yellow or pale yellow liquid or crystalline powder with a characteristic, potent stench.[1][2][3] Proper storage, including maintaining it under an inert atmosphere like nitrogen and at refrigerated temperatures (2-8°C), is crucial due to its sensitivity to air.[3]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 60811-23-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄ClFS | [1][2][4] |

| Molecular Weight | 162.61 g/mol | [2][4][5] |

| Appearance | Clear colorless to light yellow liquid/powder | [1][2][7] |

| Boiling Point | 68-70 °C at 2 mmHg | [2][4] |

| Density | ~1.375 g/cm³ | [2][5] |

| Refractive Index (@ 20°C) | 1.5705 - 1.5755 | [2][3][7] |

| Water Solubility | Sparingly soluble (0.014 g/L at 25°C) | [1][2][3] |

| pKa | 5.63 ± 0.10 (Predicted) | [1][2][3] |

| Storage Temperature | 2-8°C, under nitrogen | [3] |

Spectral Data for Structural Elucidation

Structural confirmation of 3-Chloro-4-fluorothiophenol relies on standard spectroscopic techniques. While raw spectra are proprietary to data vendors, typical data are available for reference.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring and the presence of the thiol proton. Reference spectra can be found in databases like SpectraBase.[8]

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the S-H bond, C-S bond, and aromatic C-H and C-C vibrations, as well as vibrations corresponding to the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of 162.61 g/mol and provides a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Reactivity and Synthetic Applications

The utility of 3-Chloro-4-fluorothiophenol in drug discovery and development stems from the reactivity of its thiol group. The presence of two electron-withdrawing halogens (chlorine and fluorine) significantly influences the compound's properties. These substituents increase the acidity (lower the pKa) of the thiol proton compared to unsubstituted thiophenol, making it easier to deprotonate and form the corresponding thiophenolate anion.[9]

This thiophenolate is a potent sulfur nucleophile, readily participating in a variety of essential chemical transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The thiophenolate can displace leaving groups on electron-deficient aromatic or heteroaromatic rings to form diaryl thioethers.

-

Williamson Ether Synthesis Analogue: It reacts with alkyl halides and other electrophiles to generate a wide range of thioethers.

-

Michael Addition: As a soft nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

The predicted pKa of ~5.63 suggests that while the thiophenolate is readily formed, its nucleophilicity is somewhat attenuated compared to less acidic thiophenols.[1][9] This moderated reactivity can be highly advantageous, enabling greater selectivity and minimizing side reactions in complex synthetic schemes. Its application as a pharmaceutical intermediate is well-established, serving as a precursor for compounds like 3-Chloro-4-fluorobenzenesulfonyl chloride.[2][3] The inclusion of chlorine and fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[10]

General Protocol for Thioether Synthesis via SₙAr

This protocol describes a representative workflow for using 3-Chloro-4-fluorothiophenol as a nucleophile to synthesize a diaryl thioether.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the electrophilic substrate (e.g., an activated aryl halide, 1.0 eq) in a suitable aprotic polar solvent such as DMF, DMSO, or NMP.

-

Nucleophile Addition: Add 3-Chloro-4-fluorothiophenol (1.1 to 1.2 eq) to the solution.

-

Deprotonation: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 to 2.0 eq) portion-wise to the stirred mixture. The base deprotonates the thiol to form the more reactive thiophenolate anion in situ.

-

Reaction: Stir the reaction mixture at a temperature ranging from ambient to elevated (e.g., 60-120°C), depending on the reactivity of the substrate.

-

Monitoring: Monitor the reaction progress using an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired thioether.

Visualization of Synthetic Utility

References

- 1. Page loading... [guidechem.com]

- 2. 3-CHLORO-4-FLUOROTHIOPHENOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6 [m.chemicalbook.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 5. chembk.com [chembk.com]

- 6. 3-CHLORO-4-FLUOROTHIOPHENOL | 60811-23-6 [chemicalbook.com]

- 7. A10856.06 [thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-fluorothiophenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorothiophenol is a halogenated aromatic thiol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of targeted therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-4-fluorothiophenol, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-chloro-4-fluorothiophenol is fundamental for its safe handling, storage, and effective use in synthetic chemistry.

Chemical Identity and Structure

The structure of 3-chloro-4-fluorothiophenol consists of a benzene ring substituted with a thiol group (-SH), a chlorine atom at the C3 position, and a fluorine atom at the C4 position.

| Identifier | Value |

| IUPAC Name | 3-Chloro-4-fluorobenzenethiol |

| CAS Number | 60811-23-6 |

| Molecular Formula | C₆H₄ClFS |

| Molecular Weight | 162.61 g/mol [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1S)Cl)F |

| InChI Key | SFSHSIFYTWIGSF-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and solubility of 3-chloro-4-fluorothiophenol are key considerations for its use in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid/powder | [4] |

| Boiling Point | 68-70 °C at 2 mmHg | [2] |

| Density | 1.375 ± 0.06 g/cm³ (predicted) | [5] |

| Refractive Index | 1.5705 - 1.5755 | [4][5] |

| Solubility | Sparingly soluble in water (0.014 g/L at 25°C) | [5] |

| pKa | 5.63 ± 0.10 (Predicted) | [5] |

Part 2: Synthesis and Purification

The synthesis of 3-chloro-4-fluorothiophenol is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route begins with the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline, which is then converted to the target thiophenol.

Synthesis of 3-Chloro-4-fluoroaniline (Precursor)

The precursor, 3-chloro-4-fluoroaniline, is synthesized via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is favored for its high yield and the avoidance of harsh reagents.[6]

-

Materials: 3-chloro-4-fluoronitrobenzene, 1% Pt/C catalyst, hydrogen gas, high-purity nitrogen.

-

Procedure:

-

In a suitable reaction kettle, charge 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst.

-

Purge the reactor with high-purity nitrogen three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.5-5.0 MPa.

-

Heat the reaction mixture to 50-100°C and initiate stirring.

-

Maintain the reaction for 1-10 hours, monitoring the progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter while hot to remove the catalyst.

-

The crude 3-chloro-4-fluoroaniline can be purified by rectification.

-

Synthesis of 3-Chloro-4-fluorothiophenol

The conversion of 3-chloro-4-fluoroaniline to 3-chloro-4-fluorothiophenol can be achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

-

Materials: 3-chloro-4-fluoroaniline, hydrochloric acid, sodium nitrite, potassium ethyl xanthate, sodium hydroxide, diethyl ether.

-

Procedure:

-

Diazotization: Dissolve 3-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

Thiolation: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10°C. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, maintaining the temperature below 15°C. A yellow precipitate will form.

-

Hydrolysis: After the addition is complete, warm the mixture to 50-60°C and stir for 1-2 hours until the evolution of gas ceases. Add a solution of sodium hydroxide and reflux the mixture for 2-3 hours.

-

Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 3-chloro-4-fluorothiophenol can be purified by vacuum distillation.

-

Caption: Synthetic pathway for 3-Chloro-4-fluorothiophenol.

Part 3: Spectral Characterization

Accurate characterization of 3-chloro-4-fluorothiophenol is crucial for quality control and for confirming its structure. The following are expected spectral data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-chloro-4-fluorothiophenol in CDCl₃ is expected to show three signals in the aromatic region and a signal for the thiol proton.

-

Expected Chemical Shifts (δ, ppm):

-

~3.5 (s, 1H, -SH)

-

~7.0-7.4 (m, 3H, Ar-H)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic carbons: ~115-160 ppm. The carbon attached to fluorine will show a large coupling constant.

-

FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2550 | S-H stretch | Thiol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl-fluoride |

| ~800-600 | C-Cl stretch | Aryl-chloride |

Part 4: Chemical Reactivity and Applications

The reactivity of 3-chloro-4-fluorothiophenol is primarily dictated by the nucleophilic character of the thiol group and the potential for substitution on the aromatic ring.

Reactivity of the Thiol Group

The thiol group is nucleophilic and can readily undergo S-alkylation and S-acylation reactions.

3-Chloro-4-fluorothiophenol can be alkylated with various alkyl halides in the presence of a base to form the corresponding thioethers. This is a common strategy for incorporating the 3-chloro-4-fluorophenylthio moiety into larger molecules.

-

Materials: 3-chloro-4-fluorothiophenol, an alkyl halide (e.g., benzyl bromide), potassium carbonate, and a suitable solvent (e.g., acetone or DMF).

-

Procedure:

-

To a solution of 3-chloro-4-fluorothiophenol in the chosen solvent, add potassium carbonate.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Caption: General scheme for the S-alkylation of 3-Chloro-4-fluorothiophenol.

Applications in Drug Discovery

3-Chloro-4-fluorothiophenol is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology.

Cabozantinib is a multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer. While the exact synthetic routes used in industrial production are often proprietary, the 3-chloro-4-fluorophenyl moiety is a key structural feature of related kinase inhibitors. The synthesis of such compounds often involves the reaction of a thiophenol derivative with a suitably functionalized heterocyclic core. The precursor, 3-chloro-4-fluoroaniline, is a known starting material in some synthetic routes to Cabozantinib.[7][8]

Part 5: Analytical Methods

Robust analytical methods are essential for ensuring the purity and quality of 3-chloro-4-fluorothiophenol.

Gas Chromatography (GC)

GC is a suitable method for assessing the purity of 3-chloro-4-fluorothiophenol and for monitoring reaction progress.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Oven Program: A temperature gradient program, for example, starting at 100°C and ramping up to 280°C.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of 3-chloro-4-fluorothiophenol, particularly for the detection of non-volatile impurities.

-

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Part 6: Safety and Handling

3-Chloro-4-fluorothiophenol is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

3-Chloro-4-fluorothiophenol is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors. Its unique structural features and reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis, analysis, and safe handling, is essential for its effective utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. 60811-23-6 | 3-Chloro-4-fluorothiophenol - Alachem Co., Ltd. [alachem.co.jp]

- 4. 3-Chloro-4-fluorothiophenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A New Synthesis of Cabozantinib | Semantic Scholar [semanticscholar.org]

A Spectroscopic Guide to 3-Chloro-4-fluorothiophenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

3-Chloro-4-fluorothiophenol is a substituted aromatic thiol of significant interest in the fields of pharmaceutical and agrochemical research and development.[1][2] Its unique substitution pattern, featuring a thiol group, a chlorine atom, and a fluorine atom on a benzene ring, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through the synergistic use of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-4-fluorothiophenol (CAS No. 60811-23-6), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][4][5] The content herein is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of 3-chloro-4-fluorothiophenol dictates the signals we expect to observe in its various spectra. The interplay of the electron-donating thiol group and the electron-withdrawing halogen substituents creates a distinct electronic environment for each atom, which is the basis for spectroscopic differentiation.

Caption: Molecular Structure of 3-Chloro-4-fluorothiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-chloro-4-fluorothiophenol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The proton NMR spectrum of 3-chloro-4-fluorothiophenol is expected to show signals in the aromatic region, typically between 7.0 and 7.5 ppm. The three aromatic protons are chemically distinct and will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | ~7.3 | Doublet of doublets (dd) | JH2-H6 (ortho) ≈ 8-9 Hz, JH2-F (meta) ≈ 4-6 Hz |

| H-5 | ~7.1 | Doublet of doublets (dd) | JH5-H6 (meta) ≈ 2-3 Hz, JH5-F (ortho) ≈ 8-10 Hz |

| H-6 | ~7.0 | Triplet of doublets (td) or complex multiplet | JH6-H2 (ortho) ≈ 8-9 Hz, JH6-H5 (meta) ≈ 2-3 Hz, JH6-F (para) ≈ 0-2 Hz |

| S-H | ~3.5 | Singlet (s) | - |

Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.

Expertise in Action: Deciphering the Splitting Patterns

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) |

| C-1 (C-S) | ~130-135 | Doublet (JC1-F ≈ 3-5 Hz) |

| C-2 | ~128-132 | Doublet (JC2-F ≈ 8-10 Hz) |

| C-3 (C-Cl) | ~120-125 | Doublet (JC3-F ≈ 20-25 Hz) |

| C-4 (C-F) | ~155-160 | Doublet (JC4-F ≈ 240-250 Hz) |

| C-5 | ~118-122 | Doublet (JC5-F ≈ 20-25 Hz) |

| C-6 | ~125-130 | Doublet (JC6-F ≈ 8-10 Hz) |

Note: Predicted values are based on established substituent effects on benzene rings.[8][9] The large one-bond C-F coupling constant is characteristic.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[10][11] 3-chloro-4-fluorothiophenol will exhibit a single resonance in the ¹⁹F NMR spectrum. Its chemical shift and multiplicity will be influenced by coupling to the nearby aromatic protons.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F-4 | -110 to -130 | Multiplet |

Note: The chemical shift is referenced to CFCl₃. The multiplicity will be complex due to coupling with H-2 (meta), H-5 (ortho), and H-6 (para).

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-chloro-4-fluorothiophenol will be characterized by absorptions corresponding to the S-H, C-H, C=C, C-S, C-Cl, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-F stretch | 1100-1300 | Strong |

| C-Cl stretch | 600-800 | Strong |

| C-S stretch | 600-700 | Weak to Medium |

Expert Insights on IR Interpretation

The S-H stretching vibration is often weak but is a key indicator of the thiol group.[12] The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching absorptions are strong and appear in the fingerprint region of the spectrum.[13]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small drop of liquid 3-chloro-4-fluorothiophenol directly onto the ATR crystal.

-

Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the data acquisition.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened swab.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum Features

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-chloro-4-fluorothiophenol (162.61 g/mol ).[3] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 162 (for C₆H₄³⁵ClFS) and m/z 164 (for C₆H₄³⁷ClFS) in a 3:1 intensity ratio.[14][15]

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the entire substituent group.[16] Expected fragments for 3-chloro-4-fluorothiophenol could include:

-

[M - Cl]⁺ at m/z 127

-

[M - SH]⁺ at m/z 129/131

-

[M - Cl - HF]⁺ at m/z 107

-

Sources

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. Page loading... [guidechem.com]

- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 4. 3-Chloro-4-fluorothiophenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR [m.chemicalbook.com]

- 7. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. raco.cat [raco.cat]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. rsc.org [rsc.org]

reactivity of 3-chloro-4-fluorobenzenethiol

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzenethiol is a halogenated aromatic thiol that serves as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro and fluoro substituents and the nucleophilic thiol group, dictate its reactivity and make it a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and key reactions of 3-chloro-4-fluorobenzenethiol, offering field-proven insights and detailed experimental protocols for its application in research and development.

Physicochemical Properties

The is fundamentally linked to its physicochemical properties. The presence of two halogen atoms on the benzene ring significantly influences the acidity of the thiol group and the electron density of the aromatic system.

| Property | Value | Source |

| CAS Number | 60811-23-6 | [2] |

| Molecular Formula | C₆H₄ClFS | [2] |

| Molecular Weight | 162.61 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 68-70°C at 2 mmHg | [4] |

| Refractive Index | 1.5705-1.5735 at 20°C | [3][5] |

| pKa | 5.63 ± 0.10 (Predicted) | [5] |

| Solubility | Sparingly soluble in water (0.014 g/L at 25°C) | [5] |

Core Principles of Reactivity

The chemical behavior of 3-chloro-4-fluorobenzenethiol is governed by three key features: the acidity and nucleophilicity of the thiol group, the electron-deficient nature of the aromatic ring, and the potential for the halogen atoms to act as leaving groups in nucleophilic aromatic substitution reactions.

The chlorine and fluorine atoms are highly electronegative and withdraw electron density from the benzene ring through the inductive effect (-I effect).[6] This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[7][8] While halogens can also donate electron density via resonance (+M effect), the inductive effect is generally stronger for chlorine and fluorine, leading to an overall deactivation of the ring.[8]

The thiol group (-SH) is the most reactive site on the molecule. It is acidic and can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and will readily participate in a variety of reactions.[9]

Caption: Electronic effects governing the .

Key Reactions and Protocols

Reactions of the Thiol Group

The thiol group is the primary site of reactivity, readily undergoing deprotonation, S-alkylation, S-acylation, and oxidation.

The formation of a thioether via S-alkylation is a common transformation. The reaction proceeds through the formation of the highly nucleophilic thiolate anion, which then displaces a halide or other suitable leaving group from an alkylating agent.

Protocol: Synthesis of 3-Chloro-4-fluorophenyl methyl sulfide

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-chloro-4-fluorobenzenethiol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of a base (e.g., sodium hydride, potassium carbonate) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the mixture at 0°C for 30 minutes to allow for complete formation of the thiolate.

-

Alkylation: Add 1.05 equivalents of the alkylating agent (e.g., methyl iodide) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting thiol is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the S-alkylation of 3-chloro-4-fluorobenzenethiol.

Mild oxidizing agents can convert 3-chloro-4-fluorobenzenethiol to the corresponding disulfide. This reaction is often reversible.

Protocol: Synthesis of Bis(3-chloro-4-fluorophenyl) disulfide

-

Dissolution: Dissolve 1.0 equivalent of 3-chloro-4-fluorobenzenethiol in a suitable solvent such as dichloromethane or methanol.

-

Oxidation: Add a solution of a mild oxidizing agent, such as iodine (I₂) in methanol or by bubbling air through the solution in the presence of a catalytic amount of a base (e.g., triethylamine).[9]

-

Reaction: Stir the mixture at room temperature until the starting thiol is consumed, as monitored by TLC.

-

Workup and Purification: Remove the solvent under reduced pressure. The resulting disulfide can often be purified by recrystallization or column chromatography.[9]

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the chloro and fluoro substituents makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups.[10][11] In the case of 3-chloro-4-fluorobenzenethiol, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions.[11]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][12] The presence of electron-withdrawing groups is crucial for stabilizing this intermediate.[10]

Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a sealed tube or microwave vial, combine 1.0 equivalent of 3-chloro-4-fluorobenzenethiol, 1.2 equivalents of the desired amine, and 2.0 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent such as DMSO or DMF.

-

Reaction: Heat the mixture to an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 60811-23-6 | 3-Chloro-4-fluorothiophenol - Alachem Co., Ltd. [alachem.co.jp]

- 3. A10856.06 [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6 [m.chemicalbook.com]

- 6. jackwestin.com [jackwestin.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

molecular structure of 3-Chloro-4-fluorothiophenol

An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-Chloro-4-fluorothiophenol

Section 1: Foundational Overview

Chemical Identity and Physicochemical Properties

3-Chloro-4-fluorothiophenol is a halogenated aromatic thiol that serves as a critical building block in various chemical syntheses, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring a chloro group, a fluoro group, and a thiol group on a benzene ring, imparts specific reactivity and physicochemical properties that are highly valuable in drug design. The presence of halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]

The fundamental properties of this compound are summarized below, providing a baseline for the more detailed structural analysis that follows.

| Property | Value | Source(s) |

| CAS Number | 60811-23-6 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₆H₄ClFS | [1][5][6][8] |

| Molecular Weight | 162.61 g/mol | [5][6][8] |

| Monoisotopic Mass | 161.9706272 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid or crystalline powder | [1][4] |

| Boiling Point | 68-70 °C at 2 mmHg | [7][9][10] |

| Refractive Index (n20/D) | 1.5705 - 1.5755 | [4][7] |

| Predicted pKa | 5.63 ± 0.10 | [1][7] |

| Solubility | Sparingly soluble in water (0.014 g/L at 25 °C) | [1][7] |

Significance in Medicinal Chemistry

Halogenated thiophenols are versatile scaffolds in medicinal chemistry.[2] The thiol group (-SH) is a key functional handle, acting as a potent nucleophile (typically as the thiolate anion) for forming carbon-sulfur bonds in the synthesis of more complex molecules.[2] The chlorine and fluorine atoms exert strong electronic and steric influences. Specifically, their electron-withdrawing nature increases the acidity of the thiol proton, which in turn modulates the nucleophilicity of the corresponding thiolate anion.[11] This fine-tuning of reactivity is essential for controlled and selective chemical reactions. In the context of drug development, the incorporation of chlorine and fluorine is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[12][13][14]

Section 2: Computational and Theoretical Structural Analysis

Rationale for Computational Modeling

Before undertaking experimental characterization, computational modeling provides invaluable predictive insights into molecular structure and reactivity.[15] Techniques like Density Functional Theory (DFT) are routinely used to calculate equilibrium geometries, bond lengths, bond angles, and electronic properties of substituted thiophenols.[15][16] This theoretical framework allows researchers to understand how the substituents influence the electronic distribution within the molecule, which is directly linked to its chemical behavior. For instance, DFT calculations can accurately predict the S-H bond dissociation energy, a key parameter for assessing antioxidant potential.[15][16]

Predicted Molecular Geometry and Electronic Properties

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be performed to obtain a minimized energy structure.[15] For 3-Chloro-4-fluorothiophenol, these calculations would predict specific bond lengths and angles, reflecting the electronic interplay between the electron-withdrawing halogens and the thiol group. The C-S bond, for example, is influenced by the degree of conjugation with the aromatic ring, which is perturbed by the substituents.[16]

Caption: Predicted .

Workflow for DFT Calculation

The process of obtaining theoretical data involves a standardized, self-validating workflow. This ensures that the calculated structures represent true energy minima on the potential energy surface.

-

Input Structure Generation: Build an initial 3D structure of 3-Chloro-4-fluorothiophenol using molecular modeling software.

-

Method Selection: Choose a computational chemistry package (e.g., Gaussian, ORCA). Select the DFT functional (e.g., ωB97X-D or B3LYP) and a suitable basis set (e.g., Def2TZVP or 6-311++G(d,p)).[15][16]

-

Geometry Optimization: Perform a full geometry optimization calculation. This process iteratively adjusts atomic coordinates to find the lowest energy conformation. Use tight convergence criteria to ensure accuracy.[16]

-

Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[16]

-

Data Analysis: Extract key data from the output file, including optimized bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges and dipole moment.

Caption: Workflow for computational analysis via DFT.

Section 3: Experimental Structural Elucidation

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopy is the cornerstone of molecular structure elucidation in the absence of single crystals. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17] For 3-Chloro-4-fluorothiophenol, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed.

-

¹H NMR: The aromatic region would show three distinct signals for the protons at positions 2, 5, and 6. The coupling patterns (splitting) would be complex due to proton-proton (ortho, meta) and proton-fluorine couplings.

-

¹³C NMR: Decoupled spectra would show six distinct signals for the aromatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH and quaternary carbons.[17]

-

¹⁹F NMR: A single resonance would be observed, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-fluorothiophenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[18]

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the desired nucleus (e.g., ¹H).

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

Data Processing: Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum. Phase correct the spectrum and calibrate the chemical shift scale using a reference standard (e.g., TMS at 0 ppm).[18]

-

Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce connectivity.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[19]

| Wavenumber (cm⁻¹) (Expected) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic |

| ~2600-2550 | S-H stretching | Thiol |

| ~1600-1450 | C=C stretching | Aromatic Ring |

| ~1250-1200 | C-F stretching | Aryl-Fluoride |

| ~1100-1000 | C-S stretching | Thiophenol |

| ~800-600 | C-Cl stretching | Aryl-Chloride |

Table based on general IR correlation tables and data for similar molecules.[19][20]

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small drop of liquid 3-Chloro-4-fluorothiophenol (or a small amount of the solid powder) directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of absorption bands and comparing them to known correlation tables.

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, information about the molecule's substructures. For 3-Chloro-4-fluorothiophenol, the key feature would be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming a radical cation [M]⁺˙.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic isotopic patterns and fragmentation ions.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide strong evidence for a molecular structure, single-crystal X-ray crystallography provides unambiguous, high-resolution 3D structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[21] Although a specific crystal structure for 3-Chloro-4-fluorothiophenol is not publicly available, the methodology for its determination is well-established.[22][23]

-

Crystal Growth: The primary challenge is to grow high-quality single crystals. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[23] Purity of the compound is critical.[22]

-

Data Collection: A suitable crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are collected on a detector.[23]

-

Structure Solution & Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[21] The structure is then "solved" using computational methods to generate an initial electron density map, into which a molecular model is fitted. This model is then refined iteratively to achieve the best possible fit between the calculated and observed diffraction data.[22][23]

-

Validation: The final structure is validated to ensure it is chemically and crystallographically sound.[23]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-4-fluorothiophenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-Chloro-4-fluorothiophenol [oakwoodchemical.com]

- 6. 60811-23-6 | 3-Chloro-4-fluorothiophenol - Alachem Co., Ltd. [alachem.co.jp]

- 7. 3-CHLORO-4-FLUOROTHIOPHENOL CAS#: 60811-23-6 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 10. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jelsciences.com [jelsciences.com]

- 15. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. spectrabase.com [spectrabase.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. benchchem.com [benchchem.com]

- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

safety and handling of 3-Chloro-4-fluorothiophenol

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-fluorothiophenol (CAS No. 60811-23-6) is a halogenated organosulfur compound increasingly utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional nature, incorporating a thiol group, a chlorine atom, and a fluorine atom on an aromatic ring, makes it a versatile intermediate for introducing these moieties into complex molecules.[1] However, like many thiophenols, it possesses significant toxicological properties and a potent, unpleasant odor, necessitating stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.[2][3]

This guide provides a comprehensive, in-depth overview of the essential safety and handling procedures for 3-Chloro-4-fluorothiophenol. Moving beyond a simple recitation of rules, this document elucidates the causality behind each recommendation, grounding every protocol in established principles of chemical safety and risk mitigation. It is designed to empower researchers, scientists, and drug development professionals with the expertise to handle this compound responsibly and effectively.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 3-Chloro-4-fluorothiophenol is the foundation of safe handling. The primary risks associated with this compound are its toxicity, irritancy, and potential for environmental harm.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classifications for 3-Chloro-4-fluorothiophenol are summarized below, along with its key physicochemical properties.

| Parameter | Value | Source(s) |

| Molecular Formula | C6H4ClFS | [3][4] |

| Molecular Weight | 162.61 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [2][5] |

| Odor | Stench / Repulsive garlic-like | [2][6] |

| Boiling Point | 68-70 °C at 2 mmHg | [3] |

| Density | ~1.375 g/cm³ | [2] |

| Solubility in Water | Sparingly soluble (0.014 g/L at 25°C) | [1][2] |

| pKa | 5.63 ± 0.10 (Predicted) | [2] |

| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1][3][7] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7][8][9] |

The causality behind these classifications lies in the reactivity of the thiol group and the overall toxicological profile of halogenated aromatic compounds. The thiol moiety can interact with biological macromolecules, leading to toxicity, while the compound as a whole can cause significant irritation to skin, eyes, and the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense